2-Bromo-4,6-dimethoxy-1,3,5-triazine
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Overview
Description
2-Bromo-4,6-dimethoxy-1,3,5-triazine is a derivative of the s-triazine family, known for its unique chemical properties and wide range of applications The s-triazine core is a six-membered ring containing three nitrogen atoms at alternating positions, which imparts significant stability and reactivity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine typically involves the bromination of 4,6-dimethoxy-1,3,5-triazine. One common method includes the reaction of 4,6-dimethoxy-1,3,5-triazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-4,6-dimethoxy-s-triazine, 2-thio-4,6-dimethoxy-s-triazine, etc.
Coupling Products: Complex triazine derivatives used in various applications.
Scientific Research Applications
2-Bromo-4,6-dimethoxy-1,3,5-triazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is utilized in the development of advanced materials such as polymers and coatings with specific properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the triazine ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with a chlorine atom instead of bromine. It is also used in nucleophilic substitution reactions.
4,6-Dimethoxy-1,3,5-triazine: The parent compound without any halogen substitution, used as a precursor for various derivatives.
Uniqueness: 2-Bromo-4,6-dimethoxy-1,3,5-triazine is unique due to the presence of the bromine atom, which enhances its reactivity compared to its chloro and unsubstituted counterparts. This increased reactivity makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C5H6BrN3O2 |
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Molecular Weight |
220.02 g/mol |
IUPAC Name |
2-bromo-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C5H6BrN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 |
InChI Key |
OUFKZYIKTKMDOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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